(1S)-(-)-α-Pinene
(1S)-(-)-α-Pinene
(-)-alpha-pinene is an alpha-pinene. It is an enantiomer of a (+)-alpha-pinene.
Brand Name:
Vulcanchem
CAS No.:
7785-26-4
VCID:
VC0032076
InChI:
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1
SMILES:
CC1=CCC2CC1C2(C)C
Molecular Formula:
C10H16
Molecular Weight:
136.23 g/mol
(1S)-(-)-α-Pinene
CAS No.: 7785-26-4
Reference Standards
VCID: VC0032076
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
CAS No. | 7785-26-4 |
---|---|
Product Name | (1S)-(-)-α-Pinene |
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
Standard InChI | InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1 |
Standard InChIKey | GRWFGVWFFZKLTI-IUCAKERBSA-N |
Isomeric SMILES | CC1=CC[C@H]2C[C@@H]1C2(C)C |
SMILES | CC1=CCC2CC1C2(C)C |
Canonical SMILES | CC1=CCC2CC1C2(C)C |
Boiling Point | 156.14999999999998 °C |
Melting Point | -60.49999999999999 °C |
Physical Description | Liquid |
Description | (-)-alpha-pinene is an alpha-pinene. It is an enantiomer of a (+)-alpha-pinene. |
Synonyms | (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1S,5S)-(-)- 2-Pinene; (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (-)-(1S)-α-Pinene; (-)-2-Pinene; (-)-α-Pinene; (1S,5S)-(-)-α-Pinene; (S)-(-)-α-Pinene; 1S-α-Pinene; l-α-Pinene; |
PubChem Compound | 440968 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume